molecular formula C15H15ClN4 B1447175 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 1079264-85-9

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No. B1447175
M. Wt: 286.76 g/mol
InChI Key: IHDTUEUIHXVSTF-UHFFFAOYSA-N
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Description

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds structurally related to "2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine," have been reviewed for their antitumor activities. Such compounds are explored for their potential in the development of new antitumor drugs and the synthesis of compounds with varied biological properties. Bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages, indicating their significance in cancer research (Iradyan, Stepanyan, Arsenyan, & Iradyan, 2009).

Catalysis in Organic Synthesis

Recent developments have highlighted the role of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids. Such systems involve the use of aromatic, heterocyclic, and aliphatic amines, including imidazoles and benzimidazoles, demonstrating the compound's relevance in creating more efficient, sustainable, and environmentally friendly catalytic processes in organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Corrosion Inhibition

Imidazoline derivatives, closely related to the subject compound, are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces and their environmental friendliness. The pendant side chain or alkyl amine substituent in these compounds acts as an anchor, maintaining adsorption on steel surfaces, thus preventing corrosion. This application is crucial for the petroleum industry, highlighting the compound's industrial significance (Sriplai & Sombatmankhong, 2023).

Neuropharmacology

Dopamine D2 receptor ligands, which include biologically active amines such as those structurally related to "2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine," are extensively studied for their therapeutic potential in treating neuropsychiatric disorders. These studies focus on the synthesis of compounds that can act as antagonists or partial agonists of D2 receptors, offering insights into the development of treatments for conditions like schizophrenia and Parkinson's disease (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Immunomodulation

Imiquimod and its analogues, structurally related to the discussed compound, are non-nucleoside imidazoquinolinamines that activate the immune system through localized induction of cytokines. These compounds show promise as topical agents for treating various cutaneous diseases, demonstrating the compound's potential in immunomodulatory therapies (Syed, 2001).

properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDTUEUIHXVSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
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2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
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